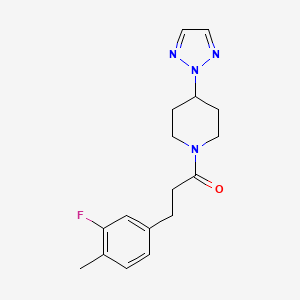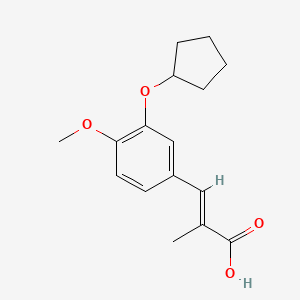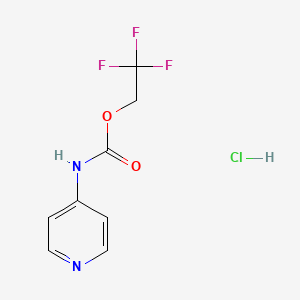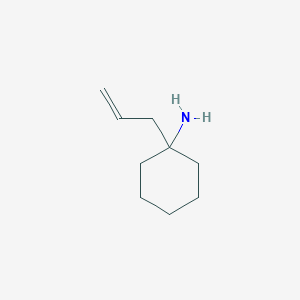
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a complex organic compound featuring a triazole ring, a piperidine ring, and a fluorinated phenyl group
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The triazole ring can interact with biological targets, making it useful in drug discovery.
Industry: Use in material science for the development of advanced materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the fluorinated phenyl group can be added through electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorinated phenyl group can be oxidized to introduce additional functional groups.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids on the phenyl ring.
Reduction: Formation of triazole derivatives with reduced nitrogen atoms.
Substitution: Introduction of various alkyl or aryl groups on the piperidine ring.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various biological targets. The fluorinated phenyl group can enhance the compound's binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(4-methylphenyl)propan-1-one: Similar structure but without the fluorine atom.
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: The presence of the fluorine atom in the phenyl group of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one enhances its binding affinity and selectivity compared to similar compounds without fluorine. This makes it a valuable candidate for drug development and other applications.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-13-2-3-14(12-16(13)18)4-5-17(23)21-10-6-15(7-11-21)22-19-8-9-20-22/h2-3,8-9,12,15H,4-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLOOIRWDVEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)





![Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2877523.png)

![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide](/img/structure/B2877529.png)
![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)

